molecular formula C20H17N5O3S B2846260 C20H17N5O3S CAS No. 1798672-97-5

C20H17N5O3S

Cat. No. B2846260
CAS RN: 1798672-97-5
M. Wt: 407.45
InChI Key: MKCIPRKTCKYELQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound can be represented by its IUPAC name or SMILES string . For example, the SMILES string for the first possible structure is Cc2cc(NC(=O)c1ccco1)sc2C(=O)NCc3cccnc3n4cccn4.


Chemical Reactions Analysis

The chemical reactions involving “C20H17N5O3S” would depend on its specific structure and the conditions under which it is reacted. Sensitivity analysis of a system of chemical reactions can help determine the effect of uncertainties in parameters and initial conditions on the solution of a set of ordinary differential equations .


Physical And Chemical Properties Analysis

Physical properties include characteristics such as color, density, hardness, and melting and boiling points. Chemical properties describe the ability of a substance to undergo a specific chemical change .

Scientific Research Applications

Chemical Reactions and Molecular Studies

  • C20H17N5O3S is a complex molecular structure that has been explored in various chemical reactions and molecular studies. For instance, the study of reactions like C13(α,n)16O highlights the significance of understanding complex molecular interactions and their applications in fields like astrophysics (Dufour & Descouvemont, 2005).
  • The exploration of molecular structures similar to this compound aids in the synthesis of biologically important compounds, as seen in studies involving the synthesis of fused-indole heterocycles (Chandrakantha, Puttaraja, Kokila, & Shivaprakash, 1998).

Catalysis and Material Science

Biomedical Research

  • Similar molecular structures are studied for their potential as antitumor agents, as shown in research on compounds like (5R,5aR,8aR,9S)-5-(3,4-di­hydroxy-5-methoxy­phenyl)-9-fluoro-5,8,8a,9-tetra­hydrofuro­[3′,4′:6,7]­naphtho­[2,3-d]-1,3-dioxol-6(5aH)-one (Zhou, Jian, He, & Wang, 2005).

Energy and Environmental Science

  • Research in energy and environmental science involves the study of C1 molecules, which include CO, CO2, CH4, and others. These studies focus on the conversion of these molecules into value-added chemicals and fuels, providing insights relevant to compounds like this compound (Ma, He, Wang, Xie, Zhang, & Wang, 2021).

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. Safety Data Sheets (SDS) provide information about the potential hazards of a chemical and how to handle it safely .

Future Directions

The future directions for research on “C20H17N5O3S” would depend on its specific structure and its potential applications. Relevant papers can be explored for more insights .

properties

IUPAC Name

N-(4-methylsulfonylphenyl)-1-phenyl-5-pyrrol-1-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3S/c1-29(27,28)17-11-9-15(10-12-17)21-19(26)18-20(24-13-5-6-14-24)25(23-22-18)16-7-3-2-4-8-16/h2-14H,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCIPRKTCKYELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.